![molecular formula C9H17N5 B14179106 2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole CAS No. 920748-18-1](/img/structure/B14179106.png)
2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a tert-butyl group and a pyrrolidinyl group attached to the tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with sodium azide and carbon disulfide to form the corresponding tetrazole intermediate. This intermediate is then reacted with (2R)-pyrrolidine to yield the final product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control of reaction conditions and can lead to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Applications De Recherche Scientifique
2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal complexes, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic properties. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (S)-2-pyrrolidone-5-carboxylate
- tert-Butyl 5-oxo-L-prolinate
- tert-Butyl L-pyroglutamate
Uniqueness
2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the tert-butyl and pyrrolidinyl groups enhances its stability and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
920748-18-1 |
|---|---|
Formule moléculaire |
C9H17N5 |
Poids moléculaire |
195.27 g/mol |
Nom IUPAC |
2-tert-butyl-5-[(2R)-pyrrolidin-2-yl]tetrazole |
InChI |
InChI=1S/C9H17N5/c1-9(2,3)14-12-8(11-13-14)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1 |
Clé InChI |
XQAKPQPBZHEEIS-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)N1N=C(N=N1)[C@H]2CCCN2 |
SMILES canonique |
CC(C)(C)N1N=C(N=N1)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
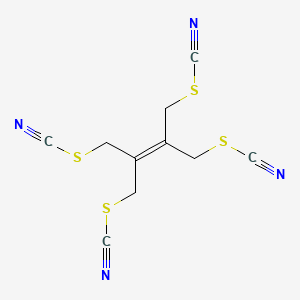
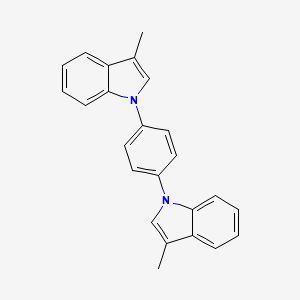
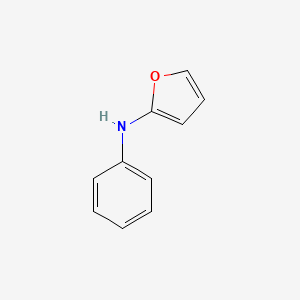
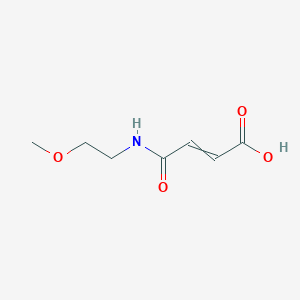
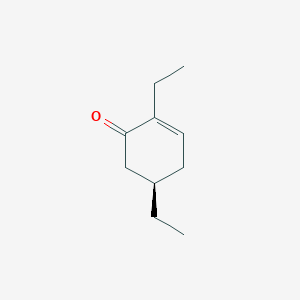
![(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine](/img/structure/B14179063.png)
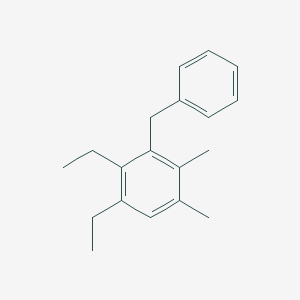

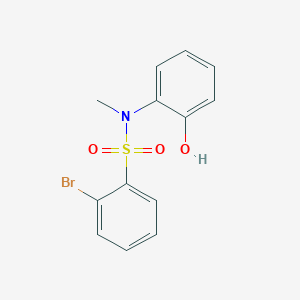

![1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179099.png)

![1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene](/img/structure/B14179111.png)
